molecular formula C25H22N4O5S B5149967 4-ethoxy-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide

4-ethoxy-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide

Cat. No.: B5149967
M. Wt: 490.5 g/mol
InChI Key: FUZJDAANUVALPY-UHFFFAOYSA-N
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Description

4-ethoxy-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoxazole ring, which is known for its biological activity, and a nitrobenzamide moiety, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by condensing 2-aminophenol with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized by nitration of a benzamide precursor using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The final step involves coupling the benzoxazole derivative with the nitrobenzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidation of the ethyl group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes due to its structural features.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide would depend on its specific application. For example, if it is being investigated as an anti-inflammatory agent, it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. Molecular docking studies can provide insights into how this compound interacts with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

4-ethoxy-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide is unique due to the presence of both the benzoxazole and nitrobenzamide moieties, which can impart distinct chemical and biological properties. Its structural features may allow it to interact with specific molecular targets in ways that similar compounds cannot, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-ethoxy-N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-3-15-5-11-21-19(13-15)27-24(34-21)16-6-9-18(10-7-16)26-25(35)28-23(30)17-8-12-22(33-4-2)20(14-17)29(31)32/h5-14H,3-4H2,1-2H3,(H2,26,28,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZJDAANUVALPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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